5-(3-Methoxyazetidin-1-yl)-3-methyl-1,2,4-thiadiazole
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Overview
Description
5-(3-Methoxyazetidin-1-yl)-3-methyl-1,2,4-thiadiazole is a heterocyclic compound that contains both azetidine and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, using continuous flow reactors, and employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methoxyazetidin-1-yl)-3-methyl-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the thiadiazole ring.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-Methoxyazetidin-1-yl)-3-methyl-1,2,4-thiadiazole has several applications in scientific research:
Medicinal Chemistry: The compound and its derivatives have shown potential as antitumor agents. They exhibit antiproliferative activities against various cancer cell lines.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(3-Methoxyazetidin-1-yl)-3-methyl-1,2,4-thiadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit microtubule assembly and tubulin-dependent guanosine triphosphate (GTP) hydrolysis, leading to cell cycle arrest and apoptosis . The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
Azetidine Derivatives: Compounds containing the azetidine ring, such as 3-aryl-azetidine, exhibit similar biological activities.
Thiadiazole Derivatives: Compounds like 1,2,4-thiadiazole-3-thione share structural similarities and have comparable chemical reactivity.
Uniqueness
5-(3-Methoxyazetidin-1-yl)-3-methyl-1,2,4-thiadiazole is unique due to the combination of the azetidine and thiadiazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-(3-methoxyazetidin-1-yl)-3-methyl-1,2,4-thiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c1-5-8-7(12-9-5)10-3-6(4-10)11-2/h6H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQUWKOFBLROLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CC(C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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